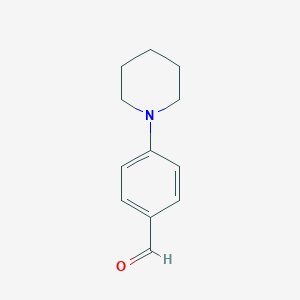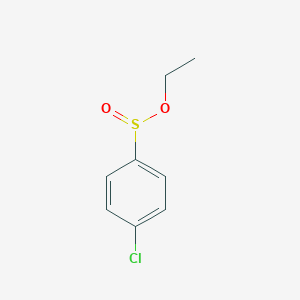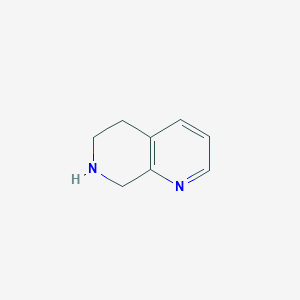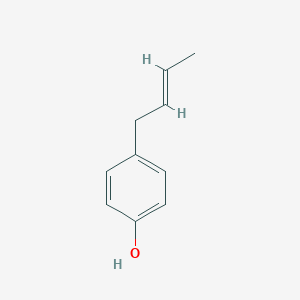
p-Crotylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Crotylphenol is an organic compound with the chemical formula C10H12O. It is a colorless to yellow liquid at room temperature and has a characteristic aromatic odor. This compound is also known by other names such as this compound and Phenol, 4-(2-butenyl)- . It is soluble in ethanol and ether but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
p-Crotylphenol can be synthesized through the reaction of phenol with butene. The process involves the addition of phenol and butene in a reactor under an inert atmosphere. The reaction is carried out at an appropriate temperature and pressure to facilitate esterification, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as purification and distillation to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
p-Crotylphenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are commonly used reducing agents.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
p-Crotylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Crotylphenol involves its interaction with various molecular targets and pathways. These actions contribute to their antioxidant, anti-inflammatory, and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A white solid with a phenolic odor, primarily used as a raw material for antioxidants and UV absorbers.
Phenol: A simpler phenolic compound used as an antiseptic and disinfectant.
Uniqueness of p-Crotylphenol
This compound is unique due to its specific butenyl substitution on the phenol ring, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
13037-71-3 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
4-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
CHQPRDVSUIJJNP-NSCUHMNNSA-N |
SMILES |
CC=CCC1=CC=C(C=C1)O |
Isomerische SMILES |
C/C=C/CC1=CC=C(C=C1)O |
Kanonische SMILES |
CC=CCC1=CC=C(C=C1)O |
Key on ui other cas no. |
13037-71-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


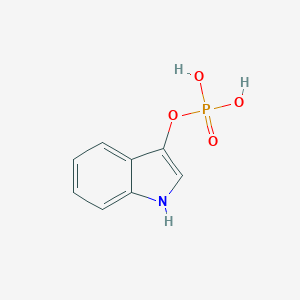
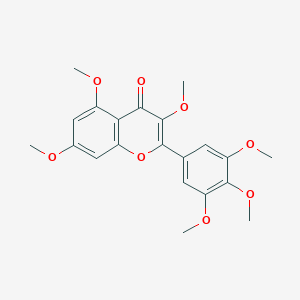
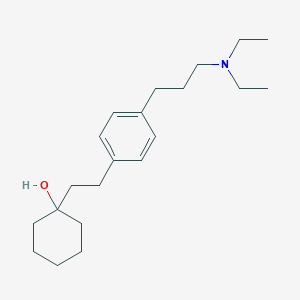
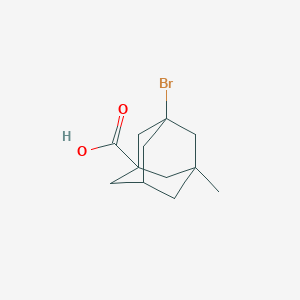
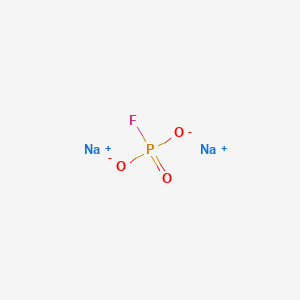
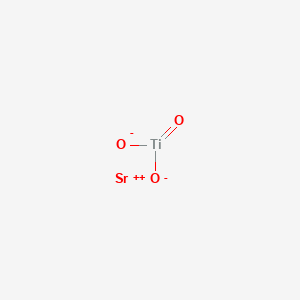

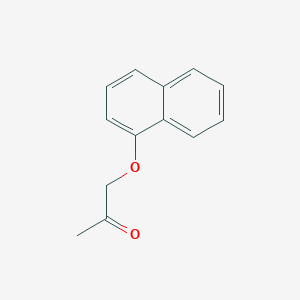
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

